Physicochemical Profiling and Synthetic Utility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Physicochemical Profiling and Synthetic Utility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of halogens into privileged bicyclic scaffolds is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 1706455-12-0) represents a highly functionalized, partially saturated building block designed for advanced drug discovery[1]. By merging the conformational flexibility of a tetrahydroquinoline (THQ) core with the electronic modulation of an ortho-fluorine atom and the synthetic versatility of a C3-carboxylate, this molecule serves as an optimal starting point for developing targeted therapeutics, including RORγt inverse agonists and oncology candidates[2].
Structural and Electronic Paradigms
The rational design behind this specific scaffold relies on the precise positioning of the fluorine atom. Fluorine is the most electronegative element, and its substitution on an aromatic ring fundamentally alters the electron distribution of adjacent functional groups[3].
Causality of the 8-Fluoro Modification: In an unsubstituted tetrahydroquinoline, the N1 secondary amine typically exhibits a pKa of approximately 4.5 to 5.0. However, placing a fluorine atom at the C8 position (directly ortho to the N1 amine) induces a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated state and drastically lowering the amine's pKa to an estimated 3.2–3.8[3].
Consequently, at physiological pH (7.4), the amine remains almost entirely unprotonated (neutral). This neutral state eliminates the high energetic penalty associated with desolvating a charged species during lipid bilayer transit, thereby exponentially increasing passive cellular permeability[4]. Furthermore, the C8 fluorine sterically and electronically shields the electron-rich aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, enhancing the molecule's overall metabolic stability.
Fig 1. Logical relationship of 8-fluoro substitution on physicochemical properties.
Quantitative Physicochemical Profile
The baseline physicochemical metrics of the scaffold dictate its behavior in downstream biological assays. The data below summarizes the core properties of the compound.
| Property | Value | Source / Method |
| Chemical Name | Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | IUPAC Nomenclature |
| CAS Number | 1706455-12-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₁₄FNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 223.24 g/mol | Sapphire Bioscience[5] |
| Physical Form | Liquid (at standard conditions) | Sigma-Aldrich[1] |
| Hydrogen Bond Donors | 1 (N1-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N1, O-carbonyl, O-ether) | Structural Analysis |
| Rotatable Bonds | 3 (Ester linkage) | Structural Analysis |
| Topological Polar Surface Area | 38.3 Ų | Calculated Projection |
Experimental Methodologies for Physicochemical Validation
To ensure the integrity of downstream biological data, the intrinsic pKa and lipophilicity (LogD) of the scaffold must be empirically validated. The following protocols are designed as self-validating systems to prevent common artifacts such as compound precipitation or phase-volume shifts.
Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)
Direct aqueous titration of lipophilic THQ derivatives often leads to micro-precipitation, which artificially skews the inflection point of the titration curve. To circumvent this, a cosolvent extrapolation method (Yasuda-Shedlovsky) is employed.
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Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock.
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Cosolvent Matrix: Prepare three distinct titration matrices using Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH v/v).
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Titration: Dilute the stock to 1 mM in each cosolvent matrix. Titrate using 0.1 M HCl and 0.1 M KOH at 25°C under an inert argon atmosphere to prevent CO₂ absorption.
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Data Acquisition: Record the apparent pKa (psKa) for each cosolvent fraction.
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Self-Validating Extrapolation: Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε). Causality of Validation: A strictly linear regression ( R2>0.99 ) confirms that the compound remained fully dissolved across all ratios. The y-intercept of this linear fit provides the true, thermodynamic aqueous pKa.
Protocol B: Shake-Flask LC-MS/MS for LogD(7.4) Profiling
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Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. Causality of Validation: Octanol and water are partially miscible. Pre-saturation ensures thermodynamic equilibrium before the analyte is introduced, preventing phase-volume shifts during the assay and guaranteeing strict mass balance.
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Spiking: Introduce the compound into the pre-saturated octanol phase to a final concentration of 100 µM.
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Partitioning: Combine 1 mL of the spiked octanol with 1 mL of pre-saturated PBS in a borosilicate glass vial. Shake at 300 rpm for 2 hours at 25°C.
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Separation: Centrifuge the emulsion at 3000 × g for 15 minutes to achieve a sharp phase boundary.
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Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:100 in acetonitrile to match the dynamic range of the LC-MS/MS detector. Quantify using Multiple Reaction Monitoring (MRM).
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Calculation: Calculate LogD = Log₁₀([AUC_octanol × Dilution Factor] / [AUC_PBS]).
Fig 2. Experimental workflow for pKa and LogD(7.4) physicochemical validation.
Downstream Synthetic Applications
The dual functionality of the N1 amine and the C3 ethyl ester makes this scaffold highly versatile for library generation.
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C3-Saponification: The ethyl ester can be readily hydrolyzed using LiOH in a THF/H₂O mixture to yield the free carboxylic acid. This acid serves as a prime handle for HATU/DIPEA-mediated amide coupling with diverse aliphatic or aromatic amines.
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N1-Functionalization: The secondary amine, despite its lowered pKa, can be efficiently sulfonylated or alkylated. For example, reacting the N1 position with substituted benzenesulfonyl chlorides generates N-sulfonamide-tetrahydroquinolines, a class of molecules recently identified as highly potent inverse agonists for the RORγt nuclear receptor, which is a critical target in the treatment of autoimmune diseases and prostate cancer[2],[6].
References
- Source: sigmaaldrich.
- Source: sapphirebioscience.
- Source: tandfonline.
- Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
- Source: nih.
- Source: acs.
Sources
- 1. ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | 1706455-12-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
